Orthogonal Reactivity: Inert C-Br Bond Under Rh-Catalyzed Conditions Enables Sequential Coupling Strategies
This compound is differentiated by the orthogonal reactivity of its C-Br and C-B bonds. Under Rh(I)-catalyzed Suzuki-type coupling conditions with aryl methyl sulfides, the C-Br bond remains inert while the boronic acid moiety undergoes coupling. This is in direct contrast to the behavior under standard Pd-catalyzed conditions, where the C-Br bond is the primary reactive site. This orthogonal reactivity enables selective, sequential coupling strategies that are impossible with non-halogenated arylboronic acids like 2-fluoro-4-methylphenylboronic acid [1].
| Evidence Dimension | Reactivity of C-Br bond under Rh(I)-catalyzed conditions |
|---|---|
| Target Compound Data | Inert; no reaction observed |
| Comparator Or Baseline | Under standard Pd-catalyzed Suzuki-Miyaura conditions, the C-Br bond is the reactive site. |
| Quantified Difference | Qualitative: Inert vs. Reactive |
| Conditions | Rh(I) precatalyst with small bite-angle chelating phosphine ligands, aryl methyl sulfide coupling partner. |
Why This Matters
This orthogonal reactivity profile is critical for procurement when designing multi-step syntheses requiring the installation of two different aryl groups in a controlled, sequential manner.
- [1] Hooper, J. F., et al. Carbon–carbon bond construction using boronic acids and aryl methyl sulfides: orthogonal reactivity in Suzuki-type couplings. Chemical Science, 2013, 4, 185-190. View Source
